Resiniferatoxin

Catalog No.
S541237
CAS No.
57444-62-9
M.F
C37H40O9
M. Wt
628.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Resiniferatoxin

CAS Number

57444-62-9

Product Name

Resiniferatoxin

IUPAC Name

[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate

Molecular Formula

C37H40O9

Molecular Weight

628.7 g/mol

InChI

InChI=1S/C37H40O9/c1-21(2)35-17-23(4)37-27(33(35)44-36(45-35,46-37)19-24-9-7-6-8-10-24)14-26(18-34(41)30(37)13-22(3)32(34)40)20-43-31(39)16-25-11-12-28(38)29(15-25)42-5/h6-15,23,27,30,33,38,41H,1,16-20H2,2-5H3/t23-,27+,30-,33-,34-,35-,36-,37-/m1/s1

InChI Key

DSDNAKHZNJAGHN-MXTYGGKSSA-N

SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C

Solubility

Soluble in DMSO

Synonyms

reciniferatoxin, resiniferatoxin, RTX diterpene

Canonical SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C

Description

The exact mass of the compound Resiniferatoxin is 628.2672 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of tertiary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Resiniferatoxin (RTX) is a naturally occurring compound derived from the latex of Euphorbia resinifera, a plant native to Morocco PubMed Central article: [Resiniferatoxin: Nature’s Precision Medicine to Silence TRPV1-Positive Afferents: ]. Research interest in RTX stems from its unique properties as an ultrapotent agonist of the transient receptor potential vanilloid type 1 (TRPV1) channel MedCentral article: [Resiniferatoxin (RTX) Offers Emerging Treatment for Osteoarthritis Knee Pain]. TRPV1 plays a critical role in pain perception and neurogenic inflammation National Institutes of Health website: [Transient receptor potential cation channel, subfamily V, member 1 (TRPV1)].

Mechanism of Action and Potential for Chronic Pain Relief

RTX functions by binding to TRPV1 receptors, leading to a sustained activation and subsequent desensitization of pain-sensing neurons PubMed Central article: [The Evolution of the “Molecular Scalpel” for Chronic Pain Relief: ]. This desensitization can offer long-lasting pain relief, making RTX a potential therapeutic strategy for chronic pain conditions.

Preclinical studies in animal models have shown promising results for using RTX to manage various chronic pain conditions, including:

  • Osteoarthritis pain MDPI Journal article: [Cutaneous Injection of Resiniferatoxin Completely Alleviates and Prevents Nerve-Injury-Induced Neuropathic Pain: ]
  • Cancer pain PubMed Central article: [The Evolution of the “Molecular Scalpel” for Chronic Pain Relief: ]
  • Neuropathic pain National Institutes of Health website: [Neuropathic pain]

Resiniferatoxin is a highly potent chemical compound classified as a diterpene, primarily extracted from the latex of the Euphorbia resinifera plant, commonly known as the resin spurge. It is recognized for its extreme heat, measuring approximately 16 billion Scoville heat units, making it one of the hottest substances known, significantly surpassing even the hottest chili peppers . This compound acts as an ultrapotent analog of capsaicin, the active component in chili peppers, and is primarily known for its ability to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a critical role in nociception—the sensory perception of pain .

Resiniferatoxin acts as a potent agonist of TRPV1 receptors. When RTX binds to these receptors, it triggers the opening of ion channels, allowing calcium ions to enter the cell. This increase in intracellular calcium concentration initiates a signaling cascade that ultimately leads to the activation of pain pathways in sensory neurons.

Studies suggest that prolonged exposure to RTX can lead to the depletion of neuropeptides, chemical messengers involved in pain transmission. This depletion can cause temporary or even permanent desensitization of pain receptors, offering a potential explanation for its use in chronic pain research.

Toxicity

Resiniferatoxin is an extremely potent toxin. The reported LD50 (lethal dose for 50% of a test population) for rats through oral ingestion is 148.1 mg/kg. Even minute quantities (sub-microgram amounts) can cause severe burning pain and inflammation upon contact with skin or mucous membranes.

Flammability
Reactivity

Resiniferatoxin is likely to react with strong oxidizing agents or highly basic compounds.

Safety Precautions:

Due to its extreme potency and toxicity, handling resiniferatoxin requires strict safety protocols. Researchers must wear appropriate personal protective equipment (PPE) including gloves, goggles, and respirators when working with this compound [].

Including cyclizations and functional group transformations. The total synthesis reported by Paul Wender's group at Stanford University in 1997 involved over 25 steps, starting from 1,4-pentadien-3-ol and utilizing various reactions such as oxidopyrylium cycloaddition and zirconocene-mediated cyclization to construct its intricate three-ring system .

The synthesis methods for resiniferatoxin can be categorized into total synthesis and semi-synthesis approaches:

  • Total Synthesis: The total synthesis involves complex multi-step processes that construct the molecule from simpler precursors. Wender's method utilized radical reactions and various coupling techniques to achieve the final structure .
  • Semi-Synthesis: Researchers have also explored semi-synthetic routes that modify naturally occurring compounds related to resiniferatoxin to enhance yield and reduce complexity in production.

Recent advancements include photocatalytic methods that utilize radical allylation and Stille coupling reactions to assemble the compound more efficiently .

Resiniferatoxin has emerged as a promising therapeutic agent due to its potent analgesic properties. Its ability to selectively destroy pain-sensing nerve endings makes it a candidate for treating chronic pain conditions, such as arthritis or cancer-related pain. Clinical trials are underway to evaluate its efficacy in various pain management scenarios, particularly where traditional opioids may pose risks of addiction . Additionally, its extreme potency raises interest in its potential use in localized treatments where targeted nerve destruction could provide long-term relief.

Research has demonstrated that resiniferatoxin interacts specifically with TRPV1 receptors, causing significant physiological responses such as hypothermia and neurogenic inflammation similar to those induced by capsaicin but at much lower doses. Studies indicate that resiniferatoxin is 500 to 1000 times more potent than capsaicin in activating these receptors and inducing desensitization effects . Cross-tolerance between resiniferatoxin and capsaicin suggests shared pathways in their mechanisms of action .

Resiniferatoxin shares structural and functional similarities with several other compounds known for their interaction with TRPV1 receptors. Below is a comparison highlighting its uniqueness:

CompoundSourcePotency (Scoville Units)Mechanism of ActionUnique Features
CapsaicinCapsicum species~16 millionActivates TRPV1Widely used in food; less selective than RTX
Pungent CompoundsVarious plantsVariesActivates TRPV1Broad range; less potent than RTX
Phorbol EstersEuphorbia speciesVariesActivates protein kinase CDistinct action compared to resiniferatoxin

Resiniferatoxin's unparalleled potency and specificity for TRPV1 make it a unique candidate among these compounds for therapeutic applications targeting pain without affecting other sensory modalities .

Purity

>80% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

628.26723285 g/mol

Monoisotopic Mass

628.26723285 g/mol

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A5O6P1UL4I

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (95.24%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in interstitial cystitis and urinary incontinence.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

57444-62-9

Wikipedia

Resiniferatoxin

Dates

Modify: 2024-04-14
1. Euphorbia poissonii in BoDD – Botanical Dermatology Database
2. Ellsworth, Pamela; Wein, Alan J. (2009). Questions and Answers about Overactive Bladder. Jones & Bartlett Learning. pp. 97–100. ISBN 978-1449631130.
3. Szallasi A, Blumberg PM (1989). "Resiniferatoxin, a phorbol-related diterpene, acts as an ultrapotent analogue of capsaicin, the irritant constituent in red pepper". Neuroscience. 30 (2): 515–520.
4.doi:10.1016/0306-4522(89)90269-8. PMID 2747924. S2CID 24829016.
5. Szallasi A, Blumberg PM (1990). "Resiniferatoxin and its analogues provide novel insights into the pharmacology of the vanilloid (capsaicin) receptor". Life Sci. 47 (16): 1399–1408. doi:10.1016/0024-3205(90)90518-V. PMID 2174484.
6. Szallasi A, Blumberg PM (1992). "Vanilloid receptor loss in rat sensory ganglia associated with long term desensitization to resiniferatoxin". Neurosci. Lett. 140 (1): 51–54. doi:10.1016/0304-3940(92)90679-2. PMID 1407700. S2CID 9429182.
7. Olah Z, et al. (2001). "Ligand-induced dynamic membrane changes and cell deletion conferred by vanilloid receptor 1". J. Biol. Chem. 276 (14): 11021–11030. doi:10.1074/jbc.M008392200. hdl:2437/104771. PMID 11124944.
8. Wender, P.A.; Jesudason, Cynthia D.; Nakahira, Hiroyuki; Tamura, Norikazu; Tebbe, Anne Louise; Ueno, Yoshihide (1997). "The First Synthesis of a Daphnane Diterpene: The Enantiocontrolled Total Synthesis of (+)-Resiniferatoxin". J. Am. Chem. Soc. 119 (52): 12976–12977. doi:10.1021/ja972279y.
9. Seiple, I.B. (March 17, 2007). "Daphnane, Tigliane, Ingenane and Lathyrane Diterpenes" (PDF). scripps.edu.
10. Christopher S. J. Walpole; et al. (1996). "Similarities and Differences in the Structure-Activity Relationships of Capsaicin and Resiniferatoxin Analogues". J. Med. Chem. 39 (15): 2939–2952. doi:10.1021/jm960139d. PMID 8709128.
11. National Institutes of Health, Clinical Center Department of Perioperative Medicine Chemical from cactus-like plant shows promise in controlling surgical pain, while leaving touch and coordination intact, rat study shows News release December 21, 2017, retrieved 28 February 2018.

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